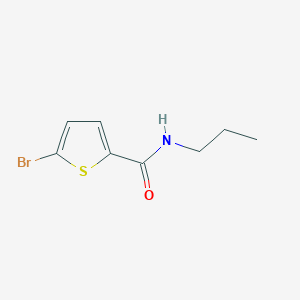

5-bromo-N-propylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLNOXHJFHHLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589326 | |

| Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908494-85-9 | |

| Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-bromo-N-propylthiophene-2-carboxamide

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-propylthiophene-2-carboxamide

Abstract

Thiophene carboxamides are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, this compound. This compound serves as a versatile intermediate, leveraging the reactivity of the bromine atom for further molecular elaboration through cross-coupling reactions and the inherent biological potential of the thiophene carboxamide scaffold.[2][3] We present a detailed synthetic protocol, grounded in established amide coupling chemistry, and a thorough characterization workflow using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable building block in their synthetic endeavors.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For this compound, the most intuitive disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis. This retrosynthetic analysis logically identifies two primary precursors:

-

An activated 5-bromothiophene-2-carboxylic acid derivative.

-

n-Propylamine.

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous as both precursors are readily accessible. 5-Bromothiophene-2-carboxylic acid can be synthesized from commercially available thiophene-2-carboxylic acid, and n-propylamine is a common bulk chemical.

Precursor Synthesis and Physicochemical Properties

Synthesis of 5-bromothiophene-2-carboxylic acid

The synthesis of this key intermediate is achieved via an electrophilic aromatic substitution reaction on the electron-rich thiophene ring of thiophene-2-carboxylic acid.[4] Although the carboxylic acid group is generally deactivating, the activating effect of the sulfur atom in the five-membered ring preferentially directs bromination to the 5-position.[4]

-

Reaction: Thiophene-2-carboxylic acid is treated with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in a suitable solvent like glacial acetic acid.[4]

-

Mechanism: The electrophilic bromine attacks the position of highest electron density on the thiophene ring (C5), leading to the substitution of a hydrogen atom.[4]

Physicochemical Data of Precursors

A summary of the key physical and chemical properties of the starting materials is provided for reference.

| Property | 5-bromothiophene-2-carboxylic acid | n-Propylamine |

| Molecular Formula | C₅H₃BrO₂S | C₃H₉N |

| Molecular Weight | 207.05 g/mol [2] | 59.11 g/mol |

| Appearance | White to light yellow crystalline powder[2] | Colorless volatile liquid[5] |

| Melting Point | 138-144 °C[2] | -83 °C |

| Boiling Point | 318.9 ± 27.0 °C (Predicted)[2] | 48 °C |

| CAS Number | 7311-63-9[2] | 107-10-8 |

The Amide Coupling Reaction: Mechanism and Execution

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, if uncatalyzed, requires high temperatures and results in low yields. The critical step is the activation of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The Role of Coupling Reagents

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[6][7] The mechanism involves the carbodiimide activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond, releasing a urea byproduct.

To enhance efficiency and minimize side reactions, particularly racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[6][8] HOBt can react with the O-acylisourea intermediate to form an activated ester, which is less reactive but more selective towards the desired amidation.

Caption: Amide coupling reaction workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Reagents and Materials:

-

5-bromothiophene-2-carboxylic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

n-Propylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).

-

Base and Amine Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) followed by the dropwise addition of n-propylamine (1.1 eq).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[9]

Structural Elucidation and Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.[10]

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | - Doublets for the two thiophene protons (H3 and H4), showing coupling to each other.- A triplet for the N-H proton of the amide.- A triplet for the terminal methyl group (-CH₃) of the propyl chain.- A multiplet (sextet) for the central methylene group (-CH₂-) of the propyl chain.- A quartet or triplet of doublets for the methylene group adjacent to the nitrogen (-NH-CH₂-). |

| ¹³C NMR | - Four distinct signals for the thiophene ring carbons (two quaternary, two tertiary).- A signal for the amide carbonyl carbon (C=O).- Three distinct signals for the propyl chain carbons. |

| IR Spectroscopy | - A strong absorption band for the amide C=O stretching vibration (typically ~1640-1680 cm⁻¹).- A moderate absorption for the N-H stretching vibration (~3300 cm⁻¹).- Characteristic peaks for C-H stretching and bending of the thiophene ring.[11]- A peak corresponding to the C-Br stretch. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom.[12][13] |

Rationale for Spectroscopic Observations

-

¹H NMR: The specific chemical shifts and coupling constants of the thiophene protons are diagnostic for 2,5-disubstitution. The propyl chain will exhibit predictable splitting patterns based on the n+1 rule.

-

IR Spectroscopy: The presence of the strong carbonyl peak and the N-H stretch are definitive indicators of the newly formed amide bond. Thiophene rings have characteristic "breathing" and C-H bending vibrations that confirm the integrity of the heterocyclic core.[14]

-

Mass Spectrometry: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance.[13] This leads to two molecular ion peaks separated by 2 m/z units, providing conclusive evidence for the presence of a single bromine atom in the molecule.[12][15]

Safety, Handling, and Storage

5.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

Reagents: Carbodiimides like EDC can be sensitizers and irritants. n-Propylamine is a flammable, corrosive, and volatile liquid with a pungent odor.[16] It can cause severe skin and eye irritation.[16]

-

Product: While specific toxicity data for the final compound is limited, it should be handled with care as a potentially hazardous chemical.

Mandatory PPE:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A laboratory coat.

5.2. Handling and Storage

-

Handle all reagents and the final product within a certified chemical fume hood.[16]

-

n-Propylamine should be stored in a cool, well-ventilated area away from ignition sources.[16]

-

The final product, this compound, should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis of this compound, a valuable intermediate for drug discovery and materials science. The described procedure, based on well-established EDC/HOBt amide coupling, is efficient and scalable. The comprehensive characterization plan, utilizing NMR, IR, and Mass Spectrometry, ensures the unambiguous confirmation of the product's structure and purity. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize and utilize this versatile chemical building block for a wide range of applications.

References

- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem. (n.d.).

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem. (n.d.).

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).

- 16.9: Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.

- MONO-N-PROPYLAMINE - Ataman Kimya. (n.d.).

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). NIH.

- n-PROPYLAMINE. (n.d.).

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH.

- n-Propylamine - Solubility of Things. (n.d.).

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Experimental and theoretical IR spectra of thiophene... (n.d.). ResearchGate.

- Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. (2026, January 12). ACS Applied Polymer Materials.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- Propylamine - Wikipedia. (n.d.).

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube.

- Recrystallization. (2020, January 10). YouTube.

- Coupling Reagents - Aapptec Peptides. (n.d.).

- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central.

- Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem. (n.d.).

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Propylamine - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. n-PROPYLAMINE [training.itcilo.org]

An In-depth Technical Guide to 5-bromo-N-propylthiophene-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxamides are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent aromaticity and the presence of a sulfur atom in the thiophene ring, coupled with the versatile chemistry of the carboxamide group, make this scaffold a fertile ground for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the thiophene ring further enhances the potential for chemical diversification, offering a reactive handle for various cross-coupling reactions. This guide provides a comprehensive technical overview of a specific derivative, 5-bromo-N-propylthiophene-2-carboxamide, focusing on its chemical properties, structure, synthesis, and its potential role in drug discovery.

Chemical Properties and Structure

This compound is a substituted thiophene with the CAS number 908494-85-9[1][2]. Its structure features a thiophene ring brominated at the 5-position and a carboxamide group at the 2-position, with the amide nitrogen substituted with a propyl group.

Physicochemical Data

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be inferred from its structure and data for related compounds.

| Property | Value | Source |

| CAS Number | 908494-85-9 | [1][2] |

| Molecular Formula | C₈H₁₀BrNOS | [1] |

| Molecular Weight | 248.14 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Likely soluble in organic solvents like DCM, DMF, and alcohols | Inferred |

Structural Elucidation

The chemical structure of this compound is key to its reactivity and biological activity.

Caption: Chemical structure of this compound.

The key structural features include:

-

Thiophene Ring: An electron-rich aromatic heterocycle that can participate in various electrophilic and nucleophilic substitution reactions.

-

Bromine Atom: Located at the 5-position, it serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents.

-

N-propylcarboxamide Group: This functional group can form hydrogen bonds and participate in other non-covalent interactions, which is crucial for binding to biological targets. The propyl group contributes to the lipophilicity of the molecule.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a dedicated publication. However, a robust synthetic route can be designed based on well-established amide coupling methodologies, utilizing 5-bromothiophene-2-carboxylic acid as the starting material[3][4].

Starting Material: 5-bromothiophene-2-carboxylic acid

This key precursor is commercially available and can be synthesized via two primary routes[3]:

-

Direct Bromination: Electrophilic bromination of thiophene-2-carboxylic acid.

-

Oxidation: Oxidation of 5-bromothiophene-2-carbaldehyde.

Proposed Synthetic Pathway: Amide Coupling

The most direct method for the synthesis of this compound is the coupling of 5-bromothiophene-2-carboxylic acid with n-propylamine. This can be achieved through the formation of an activated carboxylic acid derivative, such as an acyl chloride, or by using a peptide coupling reagent.

Caption: Proposed synthetic pathways for this compound.

Experimental Protocol: Acyl Chloride Method

This protocol is a standard and effective method for amide bond formation.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a few drops of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve n-propylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 3- and 4-positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

-

Amide Proton: A broad singlet or triplet (depending on the solvent and temperature) in the region of δ 6.0-8.5 ppm.

-

Propyl Group Protons:

-

A triplet corresponding to the methyl (CH₃) group (δ ~0.9 ppm).

-

A sextet corresponding to the central methylene (CH₂) group (δ ~1.6 ppm).

-

A quartet or triplet of triplets corresponding to the methylene group attached to the nitrogen (N-CH₂) (δ ~3.3 ppm).

-

¹³C NMR Spectroscopy

-

Thiophene Carbons: Four signals in the aromatic region (δ 115-150 ppm), with the carbon bearing the bromine atom appearing at a lower field. The carbon of the carboxamide group will also be in this region.

-

Carbonyl Carbon: A signal around δ 160-165 ppm.

-

Propyl Carbons: Three signals in the aliphatic region: C_propyl3 (δ ~11 ppm), C_propyl2 (δ ~22 ppm), and C_propyl1 (δ ~41 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1640 cm⁻¹.

-

N-H Bend (Amide II): A peak around 1540 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The expected exact mass would be approximately 246.97 and 248.97 Da.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dominated by the bromine atom on the thiophene ring. This makes it a valuable intermediate for introducing further complexity into the molecule.

Sources

Spectroscopic Data of 5-bromo-N-propylthiophene-2-carboxamide: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-bromo-N-propylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Given the utility of functionalized thiophenes in these fields, a thorough understanding of their structural and spectroscopic properties is paramount for quality control, reaction monitoring, and structure-activity relationship studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, supported by established spectroscopic principles and data from analogous structures. Furthermore, it details standardized experimental protocols for acquiring this data and visual workflows to aid in conceptual understanding.

Molecular Structure and Key Features

This compound possesses a thiophene ring substituted at the 2-position with an N-propyl carboxamide group and at the 5-position with a bromine atom. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is explored in detail in the subsequent sections.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of similar substituted thiophenes and established substituent effects.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the N-propyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | N-H |

| ~7.5 | d | 1H | Thiophene H-3 |

| ~7.1 | d | 1H | Thiophene H-4 |

| ~3.3 | q | 2H | N-CH₂ |

| ~1.6 | sextet | 2H | CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | CH₃ |

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding. The coupling constant (J) between the thiophene protons H-3 and H-4 is expected to be in the range of 3.5-4.5 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O |

| ~142 | Thiophene C-2 |

| ~131 | Thiophene C-4 |

| ~129 | Thiophene C-3 |

| ~115 | Thiophene C-5 (C-Br) |

| ~42 | N-CH₂ |

| ~22 | CH₂-CH₂-CH₃ |

| ~11 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as vibrations associated with the thiophene ring.[3][4][5]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (secondary amide) |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1540 | Medium | N-H bend (Amide II band) |

| ~1450 | Medium | Thiophene ring C=C stretch |

| ~1030 | Medium | C-N stretch |

| ~600-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.[6][7][8]

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₁₀BrNOS), with an M+2 peak of nearly equal intensity.

-

Key Fragments:

-

Loss of the propyl group: [M - C₃H₇]⁺

-

McLafferty rearrangement: This is a common fragmentation pathway for amides and could lead to the formation of a radical cation of 5-bromothiophene-2-carboxamide and the neutral loss of propene.

-

Cleavage of the amide bond: This can result in the formation of the 5-bromothiophenoyl cation ([C₅H₂BrOS]⁺) and the propylaminyl radical, or the N-propylaminocarbonyl cation ([C₄H₈NO]⁺) and the 5-bromothienyl radical.

-

Loss of bromine: [M - Br]⁺

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

Synthesis of this compound

A plausible synthetic route involves the amidation of 5-bromothiophene-2-carboxylic acid.[9][10]

-

Activation of the Carboxylic Acid: Dissolve 5-bromothiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or a carbonyldiimidazole (CDI) at 0 °C.

-

Amide Formation: To the activated carboxylic acid, add propylamine dropwise. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition (400 MHz):

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition (100 MHz):

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on their mass-to-charge ratios and known fragmentation mechanisms.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- Stenutz, R. NMR chemical shift prediction of thiophenes. [Web resource]

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 2021.

- Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 2020.

- Interpreting Infrared Spectra. Specac Ltd.

- Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. BenchChem, 2025.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem, 2025.

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

- Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 2004.

- CHAPTER 2 Fragmentation and Interpret

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 2023.

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube, 2022.

- MIKE spectra of molecular ion of (a)...

- Interpreting IR Spectra. Chemistry Steps.

- 10.7: Functional Groups and IR Tables. Chemistry LibreTexts, 2020.

- Bromo pattern in Mass Spectrometry. YouTube, 2023.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Thiophene-2-carboxamide, N,N-diethyl-. SpectraBase.

- Thiophene-2-carboxamide, N-ethyl-N-methyl-. SpectraBase.

- N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types.

- Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

Sources

- 1. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. youtube.com [youtube.com]

- 9. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-N-propylthiophene-2-carboxamide (CAS No. 908494-85-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-N-propylthiophene-2-carboxamide, a synthetic compound belonging to the versatile class of thiophene carboxamides. Drawing upon the established biological activities of this chemical family, this document outlines its potential research applications, physicochemical properties, and detailed experimental protocols for its investigation.

Introduction and Chemical Identity

This compound is a substituted thiophene derivative with the CAS number 908494-85-9.[1][2] The core structure features a thiophene ring, a five-membered aromatic ring containing a sulfur atom, which is a common scaffold in medicinal chemistry. The strategic placement of a bromine atom and an N-propyl carboxamide group allows for a range of potential biological interactions and further chemical modifications.

Synonyms: (5-bromo(2-thienyl))-N-propylcarboxamide, 2-Thiophenecarboxamide, 5-bromo-N-propyl-, 5-Bromo-thiophene-2-carboxylic acid propylamide[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection and formulation for biological assays.

| Property | Value | Source |

| CAS Number | 908494-85-9 | [1][2] |

| Molecular Formula | C₈H₁₀BrNOS | [2][4] |

| Molecular Weight | 248.14 g/mol | [2][4] |

| Canonical SMILES | CCCNC(=O)C1=CC=C(S1)Br | [3] |

| InChI Key | YRLNOXHJFHHLRC-UHFFFAOYSA-N | [3][5] |

| Topological Polar Surface Area | 57.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Table 1: Physicochemical Properties of this compound

Potential Biological Activities and Research Applications

While specific biological data for this compound is not extensively published, the broader class of thiophene carboxamide derivatives has demonstrated significant potential in several therapeutic areas. This provides a strong rationale for the investigation of this particular compound.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties. Related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7] The proposed mechanism of action for some thiophene derivatives involves the disruption of the bacterial cell membrane.[7]

Potential Research Workflow for Antimicrobial Screening:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Numerous thiophene carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8][9][10][11][12] The mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis.

Logical Relationship for Cytotoxicity Screening:

Caption: Logical flow for assessing the cytotoxic potential of the compound.

Modulation of SERCA2a Activity

Emerging research on structurally similar compounds suggests a potential role in modulating the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). SERCA2a is a critical protein in cardiac muscle function, and its dysregulation is implicated in heart failure.[13] Activators of SERCA2a are being investigated as a novel therapeutic strategy for this condition.

Putative Signaling Pathway Involvement:

Caption: Potential mechanism of action in modulating cardiac function.

Experimental Protocols

The following are detailed, step-by-step methodologies for investigating the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterial strain.[1][6][7]

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Culture the test microorganism overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the adjusted inoculum and add 100 µL to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Cytotoxicity Assay: MTT Method

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound from a stock solution in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

SERCA2a Activity Assay

This protocol provides a general framework for assessing the effect of the compound on SERCA2a activity in cardiac microsomes.[13][14]

Materials:

-

This compound

-

Cardiac sarcoplasmic reticulum (SR) microsomes

-

Assay buffer (e.g., containing MOPS, KCl, MgCl₂, EGTA)

-

ATP

-

Calcium solutions of varying concentrations

-

Reagents for detecting ATP hydrolysis (e.g., malachite green for phosphate detection)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare assay buffers with varying free calcium concentrations. Prepare a stock solution of this compound in a suitable solvent.

-

Assay Reaction: In a microplate well, combine the SR microsomes, assay buffer with a specific calcium concentration, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method like the malachite green assay.

-

Data Analysis: Plot the rate of ATP hydrolysis against the calcium concentration for each compound concentration. An increase in the maximal velocity (Vmax) or a decrease in the EC₅₀ for calcium indicates SERCA2a activation.

Safety and Handling

A safety data sheet (SDS) should be consulted before handling this compound.[15] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Suppliers

This compound is available from several chemical suppliers specializing in research chemicals. It is important to verify the purity and identity of the compound upon receipt.

Table 2: Known Suppliers of this compound

| Supplier | Location | Website |

| AK Scientific, Inc. | San Francisco, CA, USA | [16][17] |

| ChemBridge Corporation | San Diego, CA, USA | [18][19] |

| BLD Pharm | Shanghai, China | [4][20][21] |

| Sinfoo Biotech | Nanjing, Jiangsu, China | [2][22] |

| Aaron Chemicals LLC | China | [15][23][24][25][26] |

| Amadis Chemical | Hangzhou, Zhejiang, China | [5] |

| Aceschem | USA | [27] |

| Matrix Scientific | USA | [28] |

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. Based on the well-established biological activities of the thiophene carboxamide class of compounds, it is a valuable tool for researchers exploring novel antimicrobial, anticancer, and cardiovascular therapies. The experimental protocols provided in this guide offer a solid foundation for initiating such investigations.

References

-

Louch, W. E., et al. (2016). Novel approach for quantification of endoplasmic reticulum Ca2+ transport. American Journal of Physiology-Cell Physiology, 311(4), C569-C581. [Link]

-

Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 969824. [Link]

-

Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

-

Al-Suwaidan, I. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

-

ChemBuyersGuide.com, Inc. ChemBridge Corporation (Page 11). [Link]

-

Al-Suwaidan, I. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

-

Hafez, H. N., et al. (2016). Synthesis and cytotoxicity of novel thiophene, pyran and pyridine derivatives. SciSpace. [Link]

-

Al-Suwaidan, I. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

-

Sahoo, S. K., et al. (2022). Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure. Journal of Medicinal Chemistry, 65(11), 7746-7767. [Link]

-

National Center for Biotechnology Information. Aaron Chemicals LLC - PubChem Data Source. [Link]

-

Chem-Space. Aaron Chemicals LLC. [Link]

-

Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

-

Volza. Aaron Chemicals Llc, China. [Link]

-

Mueller, B., et al. (2014). Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP. SLAS discovery, 19(5), 737-746. [Link]

-

ResearchGate. Calcium-dependent ATPase activity of Cer-SERCA2a and 2-color SERCA... [Link]

-

Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

J&H Chemical. CHEMBRDG-BB 9071929, CasNo.908494-85-9. [Link]

-

PubChem. 5-bromo-N-butyl-N-phenylthiophene-2-carboxamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound,(CAS# 908494-85-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Page loading... [guidechem.com]

- 4. 908494-85-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound,908494-85-9-Amadis Chemical [amadischem.com]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 11. scispace.com [scispace.com]

- 12. scirp.org [scirp.org]

- 13. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aaronchem.com [aaronchem.com]

- 16. 908494-85-9 this compound AKSci 2833AF [aksci.com]

- 17. Home - AK Scientific [aksci.com]

- 18. chembridge.com [chembridge.com]

- 19. selectscience.net [selectscience.net]

- 20. 1504999-08-9|5-Bromo-N-cyclopropyl-4-methylthiophene-2-carboxamide|BLD Pharm [bldpharm.com]

- 21. 1541067-00-8|N-Allyl-5-bromo-4-methylthiophene-2-carboxamide|BLD Pharm [bldpharm.com]

- 22. Products-Sinfoo BIOCHEM [sinfoobiotech.com]

- 23. Aaron Chemicals LLC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 24. Aaron Chemicals LLC [chem-space.com]

- 25. volza.com [volza.com]

- 26. About Aaronchem - A Trusted Chemical Product Provider [aaronchem.com]

- 27. aceschem.com [aceschem.com]

- 28. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

potential biological activity of 5-bromo-N-propylthiophene-2-carboxamide derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-N-Propylthiophene-2-Carboxamide Derivatives

Authored by: A Senior Application Scientist

Abstract

The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological properties. This guide provides a comprehensive technical overview of this compound and its derivatives, a class of compounds showing significant promise in therapeutic development. We will delve into the synthetic rationale, explore the diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile class of molecules.

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Structure in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent pharmacophore in a vast number of medicinal compounds.[1] Its unique electronic and geometric properties, arising from the substitution of a carbon atom with sulfur, enhance its reactivity and biological potential.[1] The aromaticity and planarity of the thiophene ring facilitate binding to biological receptors, while its structure allows for extensive functionalization to improve selectivity and potency.[1]

When combined with a carboxamide group (-CO-NH-), a critical linkage in biological systems, the resulting thiophene carboxamide scaffold emerges as a highly versatile platform for drug design.[2] The carboxamide bond provides structural rigidity and the capacity for hydrogen bonding, crucial for molecular recognition at the active sites of enzymes and receptors. This guide focuses specifically on this compound and its analogs, exploring how modifications to this core structure influence their biological activity. The presence of a bromine atom at the 5-position is a key feature, often enhancing potency and providing a handle for further synthetic modifications through cross-coupling reactions.[2][3][4]

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives typically commences from commercially available 5-bromothiophene-2-carboxylic acid. The general synthetic scheme involves the activation of the carboxylic acid followed by amidation with the desired amine.

General Synthesis Workflow

The following diagram illustrates a common synthetic route for preparing 5-bromo-N-substituted-thiophene-2-carboxamides.

Caption: General workflow for the synthesis of 5-bromo-N-substituted-thiophene-2-carboxamides.

Detailed Experimental Protocol: Synthesis of 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide

This protocol is adapted from a published procedure for a related derivative and can be modified for N-propyl substitution by replacing 2-aminothiazole with n-propylamine.[1]

Materials:

-

5-bromothiophene-2-carboxylic acid

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

n-Propylamine

-

Anhydrous Dichloromethane (DCM)

-

Argon atmosphere

-

Distilled water

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an argon atmosphere.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) in one portion and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) (1.4 eq) in anhydrous DCM portion-wise.

-

Add n-propylamine (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Quench the reaction with distilled water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate:Hexane).[1]

Anticancer Activity of Thiophene Carboxamide Derivatives

A significant body of research has highlighted the potent antiproliferative effects of thiophene carboxamide derivatives against a range of human cancer cell lines.[1][5][6][7][8]

Cytotoxic Effects and Structure-Activity Relationships (SAR)

Studies have demonstrated that 5-bromo-thiophene-2-carboxamide derivatives exhibit significant cytotoxic effects against melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cell lines.[1][7] The structure-activity relationship (SAR) is crucial, with the nature of the substituent on the amide nitrogen playing a key role in the observed activity. For instance, certain aromatic and heterocyclic substituents have been shown to enhance cytotoxicity.[1] Furthermore, the alkyl chain length in the tail part of related thiophene carboxamide analogs significantly affects their growth inhibitory activity.[9]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MB-D2 | A375 (Melanoma) | < 50 | [1][7] |

| MB-D2 | HT-29 (Colon) | < 75 | [7] |

| MB-D2 | MCF-7 (Breast) | < 50 | [7] |

| Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [5][6] |

| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [5][6] |

Table 1: In vitro anticancer activity of selected thiophene carboxamide derivatives.

Mechanisms of Anticancer Action

The anticancer activity of these derivatives appears to be multifactorial, involving the induction of apoptosis and inhibition of key signaling pathways.

3.2.1. Induction of Apoptosis: Several studies have shown that potent thiophene carboxamide derivatives induce apoptosis in cancer cells.[1] This is often characterized by:

-

Caspase Activation: A significant increase in the activity of executioner caspases, such as caspase-3/7, is observed following treatment.[1]

-

Mitochondrial Depolarization: The compounds can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

-

Modulation of ROS Production: Some derivatives have been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells.[1]

3.2.2. Inhibition of VEGFR-2: Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis. The proposed mechanism involves the compound binding to the active site of VEGFR-2, inhibiting its phosphorylation and downstream signaling.[10]

Caption: Proposed mechanisms of anticancer activity for thiophene carboxamide derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HT-29, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized thiophene carboxamide derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Potential

Thiophene derivatives, including carboxamides, are known to possess a broad spectrum of antimicrobial activities.[3][11][12][13] The this compound scaffold and its analogs are promising candidates for the development of new antibacterial agents.

Antibacterial Activity

Structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have demonstrated efficacy against clinically isolated, multidrug-resistant bacteria like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[11] Other thiophene-2-carboxamide derivatives have shown promising activity against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[2] The antibacterial effect is often influenced by the substituents on the thiophene ring and the carboxamide nitrogen, which can modulate the compound's lipophilicity and interaction with bacterial targets.[3]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Synthesized compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with significant potential for development as both anticancer and antimicrobial agents. The synthetic accessibility of these molecules allows for extensive structural modifications to optimize their biological activity, selectivity, and pharmacokinetic properties. Future research should focus on:

-

Expansion of the Derivative Library: Synthesis and screening of a wider range of N-substituted derivatives to further elucidate SAR.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy and Toxicity: Evaluation of the lead compounds in animal models of cancer and infectious diseases to assess their therapeutic potential and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing anticancer and antimicrobial drugs.

The versatility and potent biological activity of the thiophene carboxamide core ensure that it will remain an area of intense research and a valuable source of new therapeutic agents.

References

-

Ispas, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Bar, S., & Martin, M.I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021, M1296. [Link]

-

Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 150, 107358. [Link]

-

Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

-

Ali, S., et al. (2023). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. ResearchGate. [Link]

-

Request PDF. (n.d.). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate. [Link]

-

Monge, A., et al. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Il Farmaco, 52(2), 89-92. [Link]

-

An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8981. [Link]

-

Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(52), 32839-32853. [Link]

-

Abdel-Aziz, M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules, 23(9), 2269. [Link]

-

Bibi, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64303. [Link]

-

ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

National Institutes of Health. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC. [Link]

-

Ispas, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Ali, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

-

Clinical Cancer Investigation Journal. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. [Link]

-

Wang, X., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(10), 4154. [Link]

-

ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 9. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Computational Studies of 5-bromo-N-propylthiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive exploration of 5-bromo-N-propylthiophene-2-carboxamide, a molecule of significant interest within the domain of medicinal chemistry. Thiophene-based scaffolds are prevalent in numerous pharmacologically active agents, and the strategic incorporation of a bromine atom and an N-propyl carboxamide moiety suggests a rich potential for diverse biological activities. This document delineates a feasible synthetic pathway, outlines detailed protocols for spectroscopic and structural characterization, and delves into a robust theoretical and computational framework for predicting its physicochemical properties and potential biological interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel thiophene derivatives.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, lauded for their versatile pharmacological profiles.[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, serves as a bioisostere for the phenyl group in many drug molecules, often leading to improved potency and modified pharmacokinetic properties. The introduction of a bromine atom at the 5-position and an N-propyl carboxamide at the 2-position of the thiophene ring creates a molecule with a unique electronic and steric profile, making this compound a compelling candidate for investigation. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance binding affinity and modulate metabolic stability.[1] The N-propyl carboxamide group can participate in hydrogen bonding and hydrophobic interactions, crucial for molecular recognition at biological targets.

This guide will systematically explore the synthesis, characterization, and in-silico analysis of this compound, providing a roadmap for its potential development as a therapeutic agent.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available thiophene-2-carboxylic acid. The synthetic workflow is depicted below.

Sources

solubility and stability of 5-bromo-N-propylthiophene-2-carboxamide in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-N-propylthiophene-2-carboxamide

Foreword

In the landscape of modern drug discovery and materials science, thiophene derivatives hold a place of significant interest due to their versatile pharmacological and electronic properties.[1][2] The compound this compound, a member of this important class, presents a scaffold ripe for further functionalization. However, progression from a promising lead compound to a viable candidate in either pharmaceutical or material applications is contingent upon a thorough understanding of its fundamental physicochemical properties. Specifically, its solubility and stability profiles are paramount, as they dictate formulation strategies, bioavailability, storage conditions, and shelf-life.[3][4]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. We move beyond a simple recitation of methods to provide a self-validating system of inquiry, grounded in established principles and authoritative standards. The insights and methodologies presented herein are intended to serve as a robust blueprint for the rigorous evaluation of this compound and other novel thiophene carboxamides.

Part 1: Solubility Profiling

The Principle of Solubility: A Mechanistic Viewpoint

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is governed by the principle of "like dissolves like." This is a function of intermolecular forces. For this compound, the key structural features influencing solubility are:

-

The Thiophene Ring: Aromatic and relatively nonpolar, contributing to solubility in organic solvents.

-

The Carboxamide Linkage (-CONH-): Capable of hydrogen bonding (both as a donor and acceptor), which can enhance solubility in polar protic solvents.

-

The N-propyl Group: An aliphatic, nonpolar chain that increases lipophilicity.

-

The Bromo Substituent: Adds to the molecular weight and introduces some polarity, but also contributes to hydrophobicity.

A comprehensive solubility screen is therefore not merely a data-gathering exercise; it is an investigation into the interplay of these forces. We select a diverse panel of solvents to probe these different interactions, ranging from nonpolar aprotic to polar protic systems, including pharmaceutically relevant buffers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH Q6A) remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The objective is to create a saturated solution and measure the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 2 mL glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The choice of 37 °C is particularly relevant for simulating physiological conditions in early-stage drug development.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection & Dilution: Carefully withdraw a small aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Immediately perform a precise, large-volume dilution (e.g., 1:100 or 1:1000) with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5]

Analytical Methodology: RP-HPLC for Quantification

A robust RP-HPLC method is crucial for accurate solubility measurement.

-

Column: C18, 4.6 x 150 mm, 5 µm (A nonpolar stationary phase is ideal for retaining this type of molecule).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid) is a common starting point.

-

Detection: UV spectrophotometer set to a wavelength of maximum absorbance (λ-max) for the compound.

-

Calibration: A calibration curve must be generated using at least five concentrations of a pure standard of this compound. The peak area of the analyte is plotted against its known concentration to establish a linear relationship, which is then used to determine the concentration of the unknown samples.[5]

Caption: Experimental workflow for solubility determination.

Illustrative Solubility Data

The following table presents plausible, representative solubility data for this compound. This data is for illustrative purposes to guide researcher expectations.

| Solvent/Medium | Type | Expected Solubility (µg/mL) at 25°C | Rationale / Insight |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 10 | Poor aqueous solubility is expected due to the hydrophobic thiophene ring, bromo-substituent, and propyl chain. |

| 0.1 M HCl (pH 1.0) | Aqueous Buffer | < 10 | The molecule lacks a basic center for protonation, so a significant pH-dependent solubility increase is unlikely. |

| Ethanol | Polar Protic | 500 - 2000 | The amide can H-bond with ethanol, but the hydrophobic regions limit high solubility. |